An In-depth Technical Guide to Methyl oct-2-enoate: Properties, Reactivity, and Applications
An In-depth Technical Guide to Methyl oct-2-enoate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl oct-2-enoate, an α,β-unsaturated ester, is a molecule of significant interest across various scientific disciplines, including organic synthesis, flavor and fragrance chemistry, and materials science.[1][2][3] Its characteristic fruity, green aroma has led to its use as a flavoring agent and fragrance ingredient.[1][2] Beyond its sensory properties, the conjugated system within methyl oct-2-enoate imparts a unique chemical reactivity that makes it a versatile building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of methyl oct-2-enoate, its spectral characteristics, and its reactivity, with a focus on its applications in research and development.
Physicochemical Properties
Methyl oct-2-enoate is a colorless to pale yellow liquid under standard conditions.[2][4] The trans or (E)-isomer is the more common and stable form. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₂ | [1][2] |
| Molecular Weight | 156.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2][4] |
| Odor | Fruity, green, pear-like | [1][2] |
| Boiling Point | 70 °C @ 4.00 mm Hg; 89-91 °C @ 9 mm Hg | [1][5] |
| Density | 0.894 - 0.904 g/mL at 25 °C | [2][6] |
| Refractive Index (n²⁰/D) | 1.437 - 1.447 | [2][6] |
| Solubility | Slightly soluble in water; soluble in alcohol and fats. | [1][2] |
| Flash Point | 79.4 °C (175 °F) | [2][4] |
| CAS Number | 2396-85-2 (for the mixture of isomers); 7367-81-9 (for the trans-isomer) | [1][5] |
Spectral Analysis
The structural features of methyl oct-2-enoate can be elucidated through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of methyl oct-2-enoate is expected to show characteristic signals for the vinyl protons of the α,β-unsaturated system, the methyl ester protons, and the protons of the hexyl chain. The coupling constants between the vinyl protons can confirm the trans stereochemistry of the double bond.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the methoxy carbon, and the carbons of the alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of methyl oct-2-enoate exhibits characteristic absorption bands that confirm its functional groups. A strong absorption is typically observed around 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester. The C=C stretching of the conjugated alkene appears around 1650 cm⁻¹. C-H stretching vibrations of the alkyl chain are observed in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of methyl oct-2-enoate will show a molecular ion peak (M⁺) at m/z 156.[5] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) and cleavage at various points along the alkyl chain.
Chemical Reactivity and Synthetic Applications
The reactivity of methyl oct-2-enoate is dominated by its α,β-unsaturated ester functionality. This conjugated system provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).
Michael Addition
Methyl oct-2-enoate is an excellent Michael acceptor.[7][8] It readily reacts with a variety of soft nucleophiles, such as enolates, amines, and thiols, in a 1,4-conjugate addition to form a new carbon-carbon or carbon-heteroatom bond at the β-position.[9] This reaction is a powerful tool for carbon chain extension and the introduction of new functional groups.
Caption: Generalized workflow for the Michael addition reaction with methyl oct-2-enoate.
Experimental Protocol: A Generalized Michael Addition
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor (e.g., a β-ketoester or malonic ester) in a suitable aprotic solvent (e.g., THF, DMF).
-
Base Addition: Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C) and add a non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) dropwise to generate the enolate.
-
Michael Acceptor Addition: Slowly add a solution of methyl oct-2-enoate in the same solvent to the enolate solution.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diels-Alder Reaction
As a dienophile, methyl oct-2-enoate can participate in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings.[10] The electron-withdrawing nature of the ester group activates the double bond for this reaction. The stereochemistry of the resulting cyclohexene derivative is well-defined, making the Diels-Alder reaction a powerful method for the construction of complex cyclic systems.
Caption: Conceptual diagram of the Diels-Alder reaction involving methyl oct-2-enoate.
Other Reactions
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Reduction: The double bond and the ester group can be selectively reduced using various reagents. For example, catalytic hydrogenation can reduce the double bond, while strong reducing agents like lithium aluminum hydride will reduce the ester to an alcohol.
-
Epoxidation: The double bond can be epoxidized using peroxy acids to form an epoxide, which is a versatile synthetic intermediate.
-
Oxidation: As mentioned in some sources, methyl (E)-oct-2-enoate can be oxidized to form methyl 3-oxobutyrate, although the specific conditions for this transformation are not detailed.[3]
Synthesis of Methyl oct-2-enoate
Methyl oct-2-enoate can be synthesized through several methods, with the Wittig and Horner-Wadsworth-Emmons reactions being common laboratory-scale approaches.
Horner-Wadsworth-Emmons Reaction Workflow
-
Phosphonate Ylide Formation: A phosphonate ester, such as trimethyl phosphonoacetate, is deprotonated with a base (e.g., sodium hydride) to form a stabilized phosphonate ylide.
-
Reaction with Aldehyde: The ylide is then reacted with hexanal. The nucleophilic ylide attacks the carbonyl carbon of the aldehyde.
-
Elimination: The resulting betaine intermediate undergoes elimination of the phosphate byproduct to form the carbon-carbon double bond of methyl oct-2-enoate, typically with high (E)-selectivity.
Caption: Horner-Wadsworth-Emmons synthesis of methyl oct-2-enoate.
Safety and Handling
Methyl oct-2-enoate is a combustible liquid and should be kept away from heat, sparks, and open flames.[5][11] It may cause skin and eye irritation.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[12] It is recommended to work in a well-ventilated area or under a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[12]
Conclusion
Methyl oct-2-enoate is a valuable compound with a diverse range of applications stemming from its unique structural and reactive properties. Its well-defined physicochemical characteristics and predictable reactivity make it a useful tool for researchers in organic synthesis and a key ingredient in the flavor and fragrance industry. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in research and development.
References
-
PubChem. (n.d.). Methyl oct-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 2-octenoate. Retrieved from [Link]
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Scent.vn. (n.d.). Methyl oct-2-enoate (CAS 7367-81-9). Retrieved from [Link]
-
NIST. (n.d.). 2-Octenoic acid, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-Octenoic acid, methyl ester, (E)-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 4). 19.4: Reactions of Enolates with α,β-Unsaturated Carbonyls. Retrieved from [Link]
- Books. (2022, June 15). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds.
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